1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13468055
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N3O |
|---|---|
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | 1-[(3S)-3-[2-aminoethyl(methyl)amino]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C9H19N3O/c1-8(13)12-5-3-9(7-12)11(2)6-4-10/h9H,3-7,10H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | IVRQOVBYQKYOPV-VIFPVBQESA-N |
| Isomeric SMILES | CC(=O)N1CC[C@@H](C1)N(C)CCN |
| SMILES | CC(=O)N1CCC(C1)N(C)CCN |
| Canonical SMILES | CC(=O)N1CCC(C1)N(C)CCN |
Introduction
1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, including the presence of amino-ethyl and methyl-amino groups attached to the pyrrolidine ring. The compound's chiral center at the pyrrolidine carbon adds to its complexity and potential biological activity.
Synthesis Methods
The synthesis of 1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic synthesis techniques. Common methods include:
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Step 1: Formation of the pyrrolidine ring.
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Step 2: Introduction of the amino-ethyl and methyl-amino groups.
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Step 3: Attachment of the ethanone moiety.
Optimization of reaction conditions, such as solvent choice and temperature, is crucial for achieving high yields and purity necessary for biological testing.
Biological Activity and Potential Applications
1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone exhibits potential biological activities, particularly in the realm of pharmacology. Its structural complexity allows it to participate in various biological interactions, making it a candidate for further pharmaceutical research. Potential applications include:
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Neurotransmission Modulation: The compound may interact with neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases.
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Drug Design: Its unique combination of functional groups makes it a promising lead compound for drug development.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone | C9H19N3O | Chiral center, amino-ethyl and methyl-amino groups |
| 1-(3-Amino-pyrrolidin-1-yl)-ethanone | C6H12N2O | Lacks additional amino groups, simpler structure |
| N-Methyl-pyrrolidine | C5H11N | Basic amine without the ethanone functionality |
| 2-(Aminoethyl)pyridine | C8H10N2 | Contains a pyridine ring instead of pyrrolidine |
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